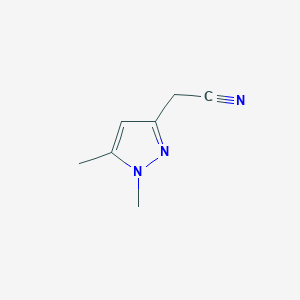
2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
Vue d'ensemble
Description
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned likely contains a benzene ring (due to the “benzyloxy” and “methoxybenzene” parts of the name), an alkyne group (suggested by “ethynyl”), and ether groups (implied by “benzyloxy” and “methoxy”).
Synthesis Analysis
The synthesis of an organic compound involves reactions that form bonds between carbon atoms or between carbon and other atoms. The exact process would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
This typically involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These methods can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The “benzyloxy” and “ethynyl” groups in the compound you mentioned suggest that it might undergo reactions typical of ethers and alkynes, respectively.Physical And Chemical Properties Analysis
This could include measuring properties like melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents.Applications De Recherche Scientifique
Electrosynthesis and Characterization of Polymers
Research on polymers related to 1-methoxy-4-ethoxybenzene has shown the synthesis and characterization of polymers with solubility in organic solvents and promising electrical conductivities. This highlights potential applications in materials science for electronics and photonics (Moustafid et al., 1991).
Palladium-Catalyzed Synthesis
The palladium-catalyzed synthesis of various organic compounds, including those related to 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, demonstrates the compound's utility in creating complex organic structures, which could be pivotal in pharmaceutical synthesis and organic chemistry research (Massacret et al., 1999).
Lignin Model Compound Conversion
Studies on the thermochemical conversion of lignin model compounds, including those structurally similar to 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, are crucial for understanding lignin valorization processes, potentially impacting biofuel production and biomass utilization (Alén, 1991).
Host-Guest Chemistry
Research into host-guest chemistry involving organic compounds indicates potential applications in molecular recognition, sensing, and the design of novel materials. This area of study could lead to advancements in nanotechnology and materials science (Song et al., 2008).
Catalysis and Oxidation Processes
Investigations into the catalytic properties of complexes involving methoxybenzene derivatives reveal the potential for efficient and selective catalysts in alcohol oxidation processes. This research could contribute to the development of new catalytic systems for industrial and environmental applications (Zhu et al., 2011).
Safety And Hazards
Information on safety and hazards would typically come from material safety data sheets (MSDS), which provide details on toxicity, flammability, and other safety-related properties.
Orientations Futures
Future research on this compound could involve exploring new synthesis methods, studying its reactions with other substances, investigating potential uses (e.g., in medicine or materials science), and more.
Please note that this is a general overview and the specifics could vary depending on the exact structure and properties of the compound. For detailed information, it would be necessary to consult scientific literature or conduct laboratory experiments. If you have access to a specific article or data source, I could help interpret the findings.
Propriétés
IUPAC Name |
4-ethynyl-1-methoxy-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNXRSDHNXHQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698892 | |
| Record name | 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-ethynyl-1-methoxybenzene | |
CAS RN |
281191-53-5 | |
| Record name | 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524613.png)

![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)








![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)
